molecular formula C21H22ClN3O5S B6526809 N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride CAS No. 1135211-24-3

N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride

Cat. No.: B6526809
CAS No.: 1135211-24-3
M. Wt: 463.9 g/mol
InChI Key: AWPCZTLPRFKMOL-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a carboxamide, an ether, and a tertiary amine. These groups could potentially participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. A detailed analysis would require computational modeling or experimental data .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the conditions. The tertiary amine could act as a base or nucleophile, and the carboxamide could potentially be hydrolyzed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be soluble in polar solvents due to the presence of the polar carboxamide and ether groups .

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological systems in a variety of ways due to its functional groups .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S.ClH/c1-23(2)5-6-24(20(25)13-3-4-15-16(9-13)27-8-7-26-15)21-22-14-10-17-18(29-12-28-17)11-19(14)30-21;/h3-4,9-11H,5-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCZTLPRFKMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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